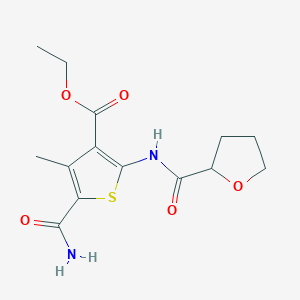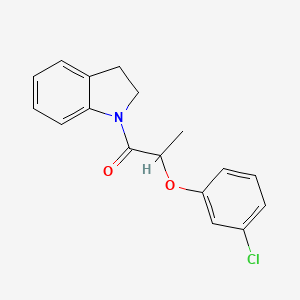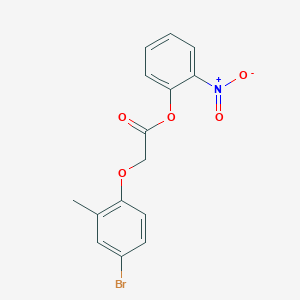![molecular formula C17H20N2O4 B4033164 [4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B4033164.png)
[4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]-(2-methylfuran-3-yl)methanone
Overview
Description
[4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]-(2-methylfuran-3-yl)methanone is a complex organic compound that features a unique structure combining furan and diazepane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]-(2-methylfuran-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diazepane ring: This step often involves the reaction of a suitable diamine with a carbonyl compound to form the diazepane ring.
Coupling of the furan and diazepane moieties: This is usually done through a condensation reaction, where the carbonyl group of the furan derivative reacts with the amine group of the diazepane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form various oxidized derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the carbonyl groups yields alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]-(2-methylfuran-3-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its diazepane ring is of particular interest due to its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism of action of [4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]-(2-methylfuran-3-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the diazepane ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]-(2-methylfuran-3-yl)methanone: shares similarities with other furan-diazepane compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl groups on the furan rings. These structural features can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
[4-(2-methylfuran-3-carbonyl)-1,4-diazepan-1-yl]-(2-methylfuran-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-12-14(4-10-22-12)16(20)18-6-3-7-19(9-8-18)17(21)15-5-11-23-13(15)2/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPQOLAMBPHRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCN(CC2)C(=O)C3=C(OC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-2-methyl-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B4033085.png)
![N-[1-(4-methoxyphenyl)ethyl]-4-(2-methylpropoxy)benzamide](/img/structure/B4033088.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B4033091.png)
![methyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4033093.png)

![1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B4033116.png)
![6-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B4033121.png)
![3-[(4-Chlorobenzyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4033129.png)
![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-1,2-diphenylethanone](/img/structure/B4033130.png)

![N-{1-[(2,6-DICHLOROPHENYL)METHYL]PYRAZOL-4-YL}-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE](/img/structure/B4033143.png)
![3-[(4-benzylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4033149.png)
![5-methyl-2-[4-(4-methylphenoxy)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4033160.png)

